molecular formula C8H16N2O4S B5783999 ETHYL 4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5783999
M. Wt: 236.29 g/mol
InChI Key: QSDFYHFWELYRMZ-UHFFFAOYSA-N
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Description

ETHYL 4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the reaction of tetrahydropyrazine derivatives with ethyl chloroformate and methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

ETHYL 4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(METHYLSULFONYL)PYRAZINECARBOXYLATE: Lacks the tetrahydro moiety.

    METHYLSULFONYL TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Lacks the ethyl ester group.

Uniqueness

ETHYL 4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of both the ethyl ester and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for research in various scientific disciplines.

Properties

IUPAC Name

ethyl 4-methylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-3-14-8(11)9-4-6-10(7-5-9)15(2,12)13/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDFYHFWELYRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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